molecular formula C10H9F3O3 B3022853 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 76579-47-0

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B3022853
CAS RN: 76579-47-0
M. Wt: 234.17 g/mol
InChI Key: SICBRZYTULOVSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involves a reaction sequence starting with 2-hydroxy-3-methoxybenzaldehyde, followed by characterization techniques such as elemental analysis, X-ray analysis, and various spectroscopic methods . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, is synthesized from a reaction involving 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde by incorporating a suitable trifluoroethoxy substituent.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray analysis, which provides detailed information about the crystal structure and molecular conformation . The non-planarity of the molecules and the presence of strong hydrogen bonds are notable features that could influence the reactivity and interactions of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde .

Chemical Reactions Analysis

The chemical reactivity of methoxybenzaldehyde derivatives can be complex, involving various organic reactions such as Claisen–Schmidt condensation, as seen in the synthesis of functionalized pyrazole scaffolds . The presence of electron-donating methoxy groups and the electron-withdrawing trifluoroethoxy group in 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde would likely affect its reactivity in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are characterized using spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy . These techniques reveal information about the functional groups, molecular symmetry, and electronic transitions. The nonlinear optical properties of such compounds have also been investigated, indicating potential applications in materials science . The trifluoroethoxy group in 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde would contribute to its physical properties, such as volatility and solubility, and could enhance its chemical stability due to the strong carbon-fluorine bonds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICBRZYTULOVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241444
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

CAS RN

76579-47-0
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76579-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.96 g of vaniline (e-1) (26.0 mmol) in 26 ml of dry DMF was added 1.04 g of 60% NaH (26.0 mmol) slowly, and the mixture was stirred for 30 min. in a stream of nitrogen. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6.64 g: 28.6 mmol) was added dropwise to the mixture and stirred overnight at room temperature. The reaction solution was poured into water and extracted with ether. The ether layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, eluting with benzene-AcOEt to give 5.98 g of the objective compound 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (f-1) (Yield: 98.2%).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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